N,N-Dimethyloctanamide

Vue d'ensemble

Description

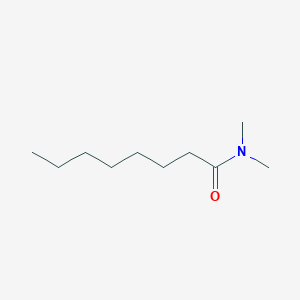

N,N-Dimethyloctanamide is an organic compound with the molecular formula C10H21NO. It is also known by other names such as N,N-Dimethylcaprylamide and Octanamide, N,N-dimethyl-. This compound is characterized by its clear, colorless to light yellow liquid appearance and is known for its weak amine odor. It is primarily used as a solvent in various industrial applications due to its stability and solubility properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,N-Dimethyloctanamide can be synthesized through the reaction of octanoyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{C}8\text{H}{17}\text{COCl} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}8\text{H}{17}\text{CON(CH}_3\text{)}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting octanoic acid with dimethylamine in the presence of a dehydrating agent. This method ensures a higher yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although it is relatively stable under normal conditions. Strong oxidizing agents can convert it into corresponding carboxylic acids.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as hydroxide ions or amines in basic or neutral conditions.

Major Products Formed:

Oxidation: Octanoic acid.

Reduction: N,N-Dimethylamine and octanol.

Substitution: Various substituted amides depending on the nucleophile used

Applications De Recherche Scientifique

Chemical Properties and Characteristics

N,N-Dimethyloctanamide is characterized by its ability to act as a solvent due to its polar nature. It has a molecular formula of C₁₁H₂₃N and a molecular weight of approximately 183.31 g/mol. Its physical properties include:

- Boiling Point: Approximately 240°C

- Flash Point: 100°C

- Density: 0.87 g/cm³

These properties make it suitable for various applications in chemical synthesis and industrial processes.

Chemistry

This compound serves as an effective solvent in organic synthesis and catalysis. Its ability to dissolve a wide range of organic compounds enhances its utility in chemical reactions, particularly in biphasic systems where it acts as a cosolvent to improve the solubility of reactants and facilitate their interaction .

Table 1: Applications in Organic Synthesis

| Application Area | Description |

|---|---|

| Solvent for Reactions | Used in reactions requiring high solubility for organic compounds |

| Catalytic Cosolvent | Enhances mass transfer in biphasic reactions, improving reaction efficiency |

Biology

In biological research, this compound is utilized for preparing biological samples and as a solvent for biochemical assays. Its stability and solubility properties make it suitable for various laboratory applications, including cell culture and drug formulation .

Case Study: Drug Delivery Systems

Research has indicated that this compound can enhance the solubility of poorly soluble drugs, making it a candidate for use in drug delivery systems. Its compatibility with biological membranes allows for improved drug absorption and bioavailability.

Medicine

The compound is being investigated for its potential role in drug delivery systems due to its favorable physicochemical properties. Studies have shown that it can enhance the permeation of drugs across cell membranes, which is crucial for effective therapeutic outcomes .

Table 2: Toxicological Studies

| Study Type | Species | Doses (mg/kg/day) | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Findings |

|---|---|---|---|---|---|

| Developmental Toxicity | Rat | 0, 50, 150, 450 | 150 | 450 | Maternal effects noted at LOAEL |

| Oral Toxicity (90-day) | Rat | Various doses | ~137 (M), ~895 (F) | N/A | No significant adverse effects observed |

Industry

In industrial applications, this compound is used as a solvent in the production of polymers and coatings. It also finds use in textile processing and as a cleaning agent due to its effective solvating properties .

Table 3: Industrial Applications

| Industry | Application |

|---|---|

| Polymer Production | Solvent for polymerization processes |

| Textile Industry | Used as a processing aid |

| Coatings | Acts as a solvent in paint formulations |

Mécanisme D'action

The mechanism of action of N,N-Dimethyloctanamide primarily involves its role as a solvent. It interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions and processes. In biological systems, it can enhance the solubility of hydrophobic compounds, aiding in their transport and bioavailability. The compound’s molecular structure allows it to interact with both hydrophilic and hydrophobic molecules, making it versatile in various applications .

Comparaison Avec Des Composés Similaires

N,N-Dimethylformamide (DMF): A widely used solvent in organic synthesis with similar properties but a lower molecular weight.

N,N-Dimethylacetamide (DMAc): Another solvent with similar applications but different molecular structure and properties.

N,N-Dimethylcaprylamide: A compound with a similar structure but different chain length.

Uniqueness: N,N-Dimethyloctanamide stands out due to its specific chain length, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in dissolving a wide range of compounds, making it more versatile compared to shorter or longer chain analogs .

Activité Biologique

N,N-Dimethyloctanamide (DMOA) is a fatty acid dimethylamide compound with various applications in industrial and agricultural settings. This article explores its biological activity, including its toxicity, potential therapeutic uses, and mechanisms of action based on diverse research findings.

This compound is primarily utilized as a solvent in agricultural chemical formulations, particularly in emulsifiable concentrates. It has also been investigated for its potential as a catalytic cosolvent in organic synthesis, enhancing reaction efficiency without the need for solvent switching .

Acute and Chronic Toxicity

Toxicological studies have revealed several important findings regarding the safety profile of DMOA:

- Acute Toxicity : The LD50 values indicate that DMOA exhibits moderate toxicity, with female rats showing an LD50 greater than 400 mg/kg but less than 2,000 mg/kg, while males showed an LD50 greater than 2,000 mg/kg .

- Inhalation Studies : A 5-day inhalation study demonstrated respiratory irritancy at high doses (NOAEL ~111 mg/m³), with symptoms including labored breathing and nasal discharge. Histopathological changes were noted in the respiratory tracts of exposed animals .

- Dermal and Eye Irritation : DMOA is classified as a severe eye irritant and a moderate skin irritant. Formulated products containing DMOA have been shown to cause significant eye damage upon contact .

Developmental and Reproductive Toxicity

Developmental studies conducted on pregnant rabbits and rats have indicated that DMOA does not exhibit teratogenic effects at certain doses. The maternal NOAEL was determined to be 300 mg/kg/day, while developmental NOAEL was also set at 150 mg/kg/day based on observed fetal outcomes .

Research has shown that DMOA can enhance the permeability of certain compounds across biological membranes. A study focusing on skin absorption found that DMOA acts as an enhancer for corticosteroid flux through the stratum corneum of hairless mouse skin, suggesting potential applications in transdermal drug delivery systems .

Case Studies and Research Findings

- Transdermal Drug Delivery : In a study examining the efficacy of various amides as skin penetration enhancers, DMOA demonstrated comparable enhancer potency to other homologous compounds when evaluated for corticosteroid permeability .

- Catalytic Applications : DMOA has been utilized in organic synthesis as a catalytic cosolvent, facilitating C–N cross-coupling reactions efficiently without requiring solvent changes . This highlights its utility beyond traditional applications.

Summary of Toxicity Studies

| Study Type | Species | Dose Range (mg/kg) | NOAEL (mg/kg) | LOAEL (mg/kg) | Observations |

|---|---|---|---|---|---|

| Oral Gavage (6 weeks) | Dogs | 20-1,000 | 100 | 500 | No significant adverse effects noted |

| Inhalation (5 days) | Rats | ~111 mg/m³ | ~111 | ~521 | Respiratory tract irritation observed |

| Developmental (Gavage) | Rats | 0-450 | 150 | 450 | Increased post-implantation loss noted |

| Developmental (Gavage) | Rabbits | 0-1,000 | 300 | 1,000 | Decreased body weight gain observed |

Propriétés

IUPAC Name |

N,N-dimethyloctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-4-5-6-7-8-9-10(12)11(2)3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRUBWHAOUIMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027364 | |

| Record name | N,N-Dimethyloctanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Octanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1118-92-9 | |

| Record name | N,N-Dimethyloctanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyloctanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyloctanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyloctanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLOCTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO63R4XJMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N,N-Dimethyloctanamide function as a catalytic cosolvent in biphasic reactions, particularly in the context of C-N cross-coupling reactions?

A1: this compound acts as a catalytic cosolvent by improving the solubility of reactants and facilitating their interaction in biphasic systems. [] In C-N cross-coupling reactions, which often involve an aqueous and an organic phase, this compound helps to overcome the mass transfer limitations between these phases. It effectively shuttles reactants between the phases, allowing for a more efficient reaction. This is particularly important for reactions involving catalysts that are preferentially soluble in one phase, as the cosolvent ensures better contact between the catalyst and all reactants. []

Q2: Can you provide an example of how this compound has been successfully employed in a multi-step synthesis of a pharmaceutical compound?

A2: this compound played a key role in a three-step flow synthesis of Imatinib, the active pharmaceutical ingredient in the leukemia drug Gleevec. [] Its use as a catalytic cosolvent in the C-N cross-coupling step eliminated the need for solvent switches, streamlining the process and increasing overall efficiency. This example highlights the potential of this compound to simplify and improve the synthesis of complex molecules, particularly in the context of continuous flow chemistry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.